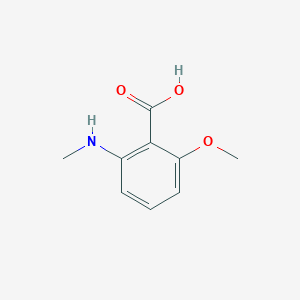

2-Methoxy-6-(methylamino)benzoic acid

Description

Overview of Substituted Benzoic Acids in Organic and Medicinal Chemistry Research

Substituted benzoic acids are a cornerstone class of compounds in organic and medicinal chemistry. sigmaaldrich.comresearchgate.net Characterized by a benzene (B151609) ring attached to a carboxyl group, their chemical behavior and biological activity can be finely tuned by the addition of various functional groups at different positions on the ring. sigmaaldrich.comsielc.com These substituents influence the molecule's acidity, solubility, stability, and ability to interact with biological targets. researchgate.netsielc.combldpharm.com

In organic synthesis, the carboxylic acid group can be readily converted into other functionalities, making benzoic acid derivatives valuable intermediates. nih.gov In medicinal chemistry, the benzoic acid motif is present in numerous approved drugs. nih.gov Researchers have extensively investigated these compounds for a wide range of potential therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. sigmaaldrich.comresearchgate.netbldpharm.com The strategic placement of substituents can enhance a compound's binding affinity to specific enzymes or receptors, a key principle in rational drug design. bldpharm.comuni.lu

Significance of 2-Methoxy-6-(methylamino)benzoic acid as a Research Target

While extensive published research on the specific biological activities of this compound is not prominent, its significance lies in its role as a specialized chemical intermediate. guidechem.com Chemical suppliers list it as an organic building block, indicating its utility in the construction of more elaborate molecular architectures for the pharmaceutical and fine chemical industries. nih.gov

The structure of this compound is notable for its trifunctional nature: a carboxylic acid, a secondary amine, and a methoxy (B1213986) group, all attached to an aromatic ring. This combination offers multiple reactive sites for chemists to exploit in multi-step syntheses. The methoxy group, in particular, is a common feature in many natural products and approved drugs, often added by medicinal chemists to improve a molecule's binding properties, physicochemical characteristics, and metabolic stability.

The potential of this compound is underscored by research into structurally similar molecules. For instance, related methoxy benzoic acid derivatives have been investigated as key intermediates in the synthesis of agricultural fungicides and as components of potent kinase inhibitors with antiviral activity. This suggests that this compound is a valuable precursor for creating diverse and potentially bioactive compounds.

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Monoisotopic Mass | 181.0739 Da |

| SMILES | CNC1=C(C(=CC=C1)OC)C(=O)O |

| InChIKey | UUQSGGPDCDWBFV-UHFFFAOYSA-N |

| Predicted XlogP | 1.2 |

Table generated from data available in public chemical databases. guidechem.com

Contextualization within Aromatic Systems and Nitrogen-Containing Heterocycles

This compound is an archetypal aromatic compound, a class of molecules defined by a stable, planar ring structure with delocalized pi-electrons. researchgate.netresearchgate.net This aromaticity confers unique stability and reactivity. researchgate.netnih.gov Aromatic compounds are fundamental building blocks in countless natural products and synthetic materials, from pharmaceuticals to polymers. nih.govendotherm-lsm.com

Furthermore, the presence of a methylamino group places this molecule within the broader context of nitrogen-containing compounds, which are of paramount importance in medicinal chemistry. Nitrogen-containing heterocyles (cyclic compounds with at least one nitrogen atom in the ring) are found in a vast majority of FDA-approved small-molecule drugs. nih.govgoogle.com The nitrogen atom often plays a crucial role in a drug's mechanism of action, frequently by forming hydrogen bonds with biological targets like proteins and nucleic acids. google.com While this compound is not itself a heterocycle, its amino group provides a key synthetic handle to introduce or build nitrogen-containing heterocyclic structures, further highlighting its value as a versatile synthetic intermediate. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-6-4-3-5-7(13-2)8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQSGGPDCDWBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573158 | |

| Record name | 2-Methoxy-6-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254964-68-6 | |

| Record name | 2-Methoxy-6-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 6 Methylamino Benzoic Acid

Established Chemical Synthesis Routes

The established routes for the synthesis of 2-Methoxy-6-(methylamino)benzoic acid can be broadly categorized into three main strategies: direct methylation of an amino precursor, multi-step synthesis from simple aromatic compounds, and derivatization of other benzoic acid scaffolds.

A common and direct approach to this compound is the N-methylation of 2-amino-6-methoxybenzoic acid. This method is advantageous as the core scaffold is already in place, and the primary challenge lies in the selective methylation of the amino group. Various methylating agents and catalytic systems can be employed for this transformation.

Classical methods often utilize methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For instance, the methylation of anthranilic acid methyl ester has been achieved using dimethyl sulfate in an aqueous dioxane medium with sodium bicarbonate as the base. google.com A similar approach could be adapted for 2-amino-6-methoxybenzoic acid.

More contemporary and greener approaches focus on the use of methanol (B129727) as a methylating agent, which is considered a more environmentally benign C1 source. researchgate.net These reactions are typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or palladium. nih.govresearchgate.netnih.gov The "hydrogen borrowing" or "hydrogen autotransfer" mechanism is often implicated in these transformations, where the alcohol is transiently oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction. nih.gov

Table 1: Comparison of N-Methylation Approaches for Anilines

| Methylating Agent | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Dimethyl Sulfate | - | NaHCO₃ | Dioxane/Water | 60 | google.com |

| Methanol | Cyclometalated Ru-complex | NaOH | Methanol | 60 | nih.gov |

| Methanol | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | Methanol | 140 | nih.gov |

| Methanol | NHC-Ir complex | - | - | Mild | acs.org |

| Methanol | Skeletal Cu-based catalyst | - | - | Mild | researchgate.net |

The synthesis of this compound can also be accomplished through a multi-step sequence starting from simpler, more readily available precursors. A plausible route could commence with a nitrated toluene (B28343) derivative, such as 2-methyl-6-nitrobenzoic acid. A patent for the synthesis of the related 2-methoxy-6-methylbenzoic acid outlines a similar multi-step process. google.com

This synthetic strategy would typically involve the following key steps:

Reduction of the nitro group: The nitro group of a suitable precursor, like 2-methoxy-6-nitrobenzoic acid, can be reduced to an amino group. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com

N-methylation of the resulting amine: The newly formed amino group can then be methylated using one of the methods described in the previous section to yield the desired methylamino group.

Introduction of the methoxy (B1213986) group: If the precursor does not already contain the methoxy group, it can be introduced at a suitable stage. For example, a hydroxyl group can be methylated using a methylating agent like dimethyl sulfate in the presence of a base. google.com

Another established route involves the conversion and derivatization of closely related benzoic acid scaffolds. A key reaction in this context is the Ullmann condensation, which is a copper-catalyzed reaction used to form carbon-nitrogen bonds. ekb.eg

In this approach, a halogenated benzoic acid derivative, such as 2-chloro-6-methoxybenzoic acid or 2-bromo-6-methoxybenzoic acid, can be coupled with methylamine (B109427) in the presence of a copper catalyst and a base. The Ullmann reaction traditionally required harsh reaction conditions, but modern advancements have led to the development of milder protocols, often employing ligands to facilitate the catalytic cycle. acs.orgresearchgate.net The regioselective amination of bromobenzoic acids has been demonstrated to be influenced by the position of the carboxylate group.

Table 2: Key Features of Ullmann Condensation for C-N Bond Formation

| Aryl Halide | Amine | Catalyst | Ligand (optional) | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Alkyl Amine | CuI | N¹,N²-diarylbenzene-1,2-diamine | NaOMe | DMSO | Room Temp. | acs.orgnih.gov |

| Aryl Halide | Aqueous Methylamine | Copper powder | - | - | Water | 100 | researchgate.net |

| 2-Chlorobenzoic acid | Aniline derivative | Copper | - | K₂CO₃ | Xylene/Pentanol | 140-150 | patsnap.com |

Novel Synthetic Protocols and Green Chemistry Considerations

Recent research in organic synthesis has emphasized the development of novel, more sustainable protocols. In the context of synthesizing this compound, these efforts are largely focused on the N-methylation step.

The use of methanol as a "green" methylating agent is a significant advancement, as it is an inexpensive and renewable feedstock, with water being the only byproduct. researchgate.net Catalytic systems based on earth-abundant metals are also being explored to replace more expensive and toxic heavy metal catalysts. For instance, skeletal copper-based catalysts have been shown to be effective for the selective N-methylation of amines with methanol. researchgate.net

Another green chemistry approach involves the use of carbon dioxide as a C1 source for methylation, often in conjunction with a hydrosilane reducing agent. acs.org While this technology is still developing, it offers a promising route for the sustainable synthesis of N-methylated compounds.

Regioselective and Stereoselective Synthesis Challenges

The synthesis of a disubstituted aromatic compound like this compound inherently presents challenges related to regioselectivity. The directing effects of the substituents on the aromatic ring must be carefully considered during each synthetic step to ensure the desired substitution pattern.

For instance, in a multi-step synthesis starting from a monosubstituted benzene (B151609) derivative, the introduction of subsequent functional groups will be governed by the ortho-, para-, or meta-directing nature of the existing group. The steric hindrance imposed by the substituents at the 2- and 6-positions can also influence the reactivity of the molecule and the feasibility of certain transformations.

While the target molecule itself is not chiral and therefore does not present stereoselective challenges, the synthesis of chiral derivatives of this scaffold would require the use of asymmetric catalysts or chiral auxiliaries to control the stereochemistry.

Optimization of Reaction Conditions for Research Scale Production

For the efficient production of this compound on a research scale, the optimization of reaction conditions is crucial. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts.

Key parameters that are typically optimized include:

Catalyst selection and loading: For catalytic reactions, such as N-methylation or Ullmann condensation, screening different catalysts and determining the optimal catalyst loading is essential.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Base: In reactions requiring a base, the nature and stoichiometry of the base can be critical.

Temperature and reaction time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion without decomposition of the product.

Purification method: The development of an efficient purification protocol, such as crystallization or chromatography, is necessary to obtain the final product in high purity.

For example, in a copper-catalyzed amination reaction, the choice of ligand can dramatically affect the reaction's efficiency and the required temperature. acs.orgresearchgate.net Similarly, in catalytic N-methylation with methanol, the type of metal center (e.g., Ru, Ir) and the ligand environment can influence the selectivity for mono- versus di-methylation. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 Methylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectral Assignments and Chemical Shift Analysis

This technique is used to determine the number and types of hydrogen atoms in a molecule. The analysis would typically involve assigning specific proton signals to their corresponding positions on the aromatic ring, the methoxy (B1213986) group, and the methylamino group. However, no experimental ¹H NMR spectra for 2-Methoxy-6-(methylamino)benzoic acid are available in the public domain.

Carbon-13 (¹³C) NMR Spectral Assignments and Coupling Constant Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A detailed analysis would involve assigning each carbon signal to its specific location within the benzoic acid derivative, including the aromatic carbons, the carboxyl carbon, the methoxy carbon, and the methylamino carbon. This data is currently unavailable.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in establishing the connectivity between atoms and the spatial arrangement of the molecule. These experiments would confirm the substitution pattern on the benzene (B151609) ring and the proximity of different functional groups. Regrettably, no 2D NMR data for this compound has been reported in the sources accessed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While experimental HRMS data is not available, predicted data provides the theoretical exact masses for various adducts of this compound (C₉H₁₁NO₃).

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M-H]⁻ | 180.06662 |

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of how a molecule breaks apart in a mass spectrometer can provide valuable information about its structure. Key fragmentation pathways would be expected to involve the loss of the carboxylic acid group, the methoxy group, or the methylamino group. Without experimental mass spectra, a detailed analysis of the fragmentation pattern for this specific compound cannot be performed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, specific functional groups within the this compound structure can be identified.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, typically give strong signals in the Raman spectrum in the 1400-1600 cm⁻¹ range. chemicalbook.com Non-polar bonds often produce stronger Raman signals than IR, making it a useful tool for analyzing the carbon skeleton.

Without experimental data, a specific data table of vibrational modes cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The spectrum of this compound would be dominated by absorptions from the substituted benzene ring.

The presence of the carboxylic acid, methoxy, and methylamino groups—all auxochromes—attached to the benzene chromophore would influence the position and intensity of the absorption maxima (λmax). These substituents would likely cause a bathochromic (red) shift compared to unsubstituted benzene. The electronic transitions responsible for the absorption bands would primarily be π → π* transitions within the aromatic system. The specific λmax values and their corresponding molar absorptivities depend on the solvent used and the precise electronic interactions between the substituents and the aromatic ring. researchgate.netscience-softcon.de

A definitive data table of electronic absorption characteristics cannot be compiled without experimental spectra.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the precise molecular conformation of this compound and how its molecules pack together in the solid state.

Single crystal X-ray diffraction analysis would provide a wealth of structural data. It would allow for the precise measurement of all bond lengths (e.g., C=O, C-O, C-N, C-C), bond angles (e.g., O-C=O), and dihedral angles. The dihedral angles are particularly important as they would define the orientation of the carboxylic acid, methoxy, and methylamino groups relative to the plane of the benzene ring. For instance, steric hindrance between the ortho-substituents could cause the carboxylic acid group to twist out of the plane of the aromatic ring. researchgate.net

As no published crystal structure for this compound was found, a table of these structural parameters cannot be provided.

A detailed analysis of the crystal packing and a table of hydrogen bond geometries are not possible without the experimental crystallographic data.

Theoretical and Computational Investigations on 2 Methoxy 6 Methylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations of molecules like 2-Methoxy-6-(methylamino)benzoic acid due to its favorable balance of accuracy and computational cost. epstem.net DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

A critical component of DFT is the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. The choice of functional can significantly impact the accuracy of the results. For benzoic acid and its derivatives, a variety of functionals have been successfully applied. researchgate.net The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used and often provides reliable geometries and electronic properties. epstem.netscispace.com Other functionals, such as B3PW91, are also employed for similar molecular systems. epstem.net Time-dependent DFT (TD-DFT) is an extension used to calculate excited state properties, such as UV-Vis absorption spectra. scispace.com

The selection of a functional for studying this compound would typically be validated by comparing calculated results against any available experimental data or benchmarked against higher-level calculations.

Table 1: Common DFT Functionals Used for Benzoic Acid Derivatives

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry Optimization, Vibrational Frequencies, Electronic Properties scispace.com |

| B3PW91 | Hybrid GGA | Geometry Optimization, Electronic Properties epstem.net |

| CAM-B3LYP | Long-range Corrected Hybrid | Excited States, Charge Transfer scispace.com |

This table is interactive. Click on the headers to sort.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. eurjchem.com The Hartree-Fock (HF) method is the simplest form of ab initio calculation, but it does not adequately account for electron correlation, which can be important for accurate energy predictions. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide better accuracy but at a much higher computational expense. researchgate.net

A crucial aspect of both DFT and ab initio calculations is the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly for electrons far from the nucleus and in bonding regions.

For a molecule like this compound, Pople-style basis sets such as 6-31G* or 6-311++G(d,p) are commonly used. scispace.com The notation indicates the complexity of the basis set:

6-311G : Describes each core atomic orbital with one function and valence orbitals with three functions.

+ : Adds diffuse functions, which are important for describing anions or molecules with lone pairs.

(d,p) or *****: Adds polarization functions, which allow for non-spherical distortion of the orbitals, essential for describing chemical bonds accurately. eurjchem.com

The selection involves a trade-off: larger basis sets yield more accurate results but require significantly more computational resources. The 6-311++G(2d,p) basis set, for instance, has been used effectively for detailed studies on benzoic acid dimers.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations typically model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters that approximates the potential energy of the system.

For this compound, MD simulations would be invaluable for understanding its conformational flexibility in solution. The molecule has several rotatable bonds (e.g., around the C-O, C-N, and C-C bonds connecting the substituents to the ring), leading to multiple possible low-energy conformations. An MD simulation can explore the potential energy surface of the molecule in a chosen solvent (like water or DMSO), revealing the most populated conformations, the barriers to rotation between them, and how solvent molecules interact with different parts of the solute. mdpi.com This provides a dynamic picture of the molecule's structure that is often more representative of its state in a real chemical system.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO : This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons, making it a nucleophile or a base. youtube.com A higher EHOMO indicates a better electron donor.

LUMO : This is the innermost orbital without electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons, making it an electrophile or an acid. youtube.com A lower ELUMO indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net

These energies are readily calculated using DFT methods. For this compound, the electron-donating methylamino and methoxy (B1213986) groups are expected to raise the HOMO energy, enhancing its nucleophilic character, while the carboxylic acid group influences the LUMO.

Table 2: Representative FMO Data for this compound (Illustrative)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: These values are illustrative, based on typical DFT calculations for similar aromatic compounds, and would be precisely determined through specific calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is plotted on the surface of the molecule's electron density. The different colors on an MEP map represent the electrostatic potential:

Red : Regions of most negative potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue : Regions of most positive potential, electron-poor. These areas are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow : Regions of intermediate or near-zero potential. wolfram.com

For this compound, an MEP map would clearly show negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, as well as on the nitrogen of the methylamino group. A strongly positive potential (blue) would be expected on the acidic hydrogen of the carboxyl group. This visualization provides an intuitive guide to the molecule's reactivity and intermolecular interaction sites.

Proton Transfer Processes and Tautomeric Equilibria Studies

The structure of this compound contains both an acidic site (the carboxylic acid) and a basic site (the methylamino group). This arrangement allows for the possibility of an intramolecular proton transfer, leading to a zwitterionic tautomer.

Computational methods, particularly DFT, are highly effective for studying such processes. By calculating the total electronic energies of both the neutral form and the zwitterionic tautomer, one can determine their relative stabilities. The energy difference indicates which form is more favorable.

Furthermore, computational chemistry can be used to locate the transition state structure for the proton transfer reaction. The energy of this transition state determines the activation energy barrier for the tautomerization process. These calculations can reveal whether the interconversion is a facile process at room temperature and can predict the equilibrium constant between the two tautomeric forms. Such studies are crucial for understanding the molecule's behavior in different environments, as solvent polarity can significantly influence the stability of the neutral versus the zwitterionic form.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

The theoretical prediction of spectroscopic parameters for this compound is a crucial step in understanding its molecular structure and properties. This is typically achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such investigations. mdpi.com These calculations can provide valuable insights into the vibrational, nuclear magnetic resonance (NMR), and electronic spectra of the molecule.

A fundamental aspect of these computational studies is the comparison of predicted data with experimental findings to validate the theoretical model. For instance, calculated Infrared (IR) and Raman vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental spectra. dergipark.org.tr Similarly, theoretical NMR chemical shifts are compared against experimentally recorded spectra, often showing a strong linear correlation. mdpi.com The UV-Vis absorption wavelengths can also be calculated using Time-Dependent DFT (TD-DFT) and compared with experimental measurements in various solvents to understand the electronic transitions within the molecule. mdpi.com

The following tables represent the type of data that would be generated in such a computational study, illustrating the comparison between theoretical predictions and hypothetical experimental values for this compound.

Table 1: Comparison of Predicted and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch (Carboxylic acid) | 3570 | 3450 | Stretching vibration of the hydroxyl group |

| N-H stretch | 3450 | 3380 | Stretching vibration of the amine group |

| C=O stretch (Carboxylic acid) | 1720 | 1690 | Stretching vibration of the carbonyl group |

| C-N stretch | 1320 | 1310 | Stretching vibration of the carbon-nitrogen bond |

| C-O stretch (Methoxy) | 1250 | 1245 | Asymmetric stretching of the C-O-C bond |

Table 2: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| ¹H (COOH) | 11.5 | 11.2 |

| ¹H (NH) | 5.0 | 4.8 |

| ¹H (OCH₃) | 3.8 | 3.7 |

| ¹H (NCH₃) | 2.9 | 2.8 |

| ¹³C (C=O) | 170.1 | 169.5 |

| ¹³C (C-O) | 160.2 | 159.8 |

| ¹³C (C-N) | 152.5 | 152.0 |

| ¹³C (OCH₃) | 55.8 | 55.6 |

| ¹³C (NCH₃) | 30.1 | 29.9 |

Thermodynamic Property Calculations (e.g., Acidity Constant (pKa) Predictions)

Computational chemistry provides powerful tools for the prediction of thermodynamic properties such as the acidity constant (pKa) of a molecule. For this compound, the pKa value is a critical parameter that quantifies its acidity. DFT calculations can be employed to predict pKa values with a good degree of accuracy. nih.gov

The theoretical calculation of pKa typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction of the carboxylic acid in a solvent, usually water. nih.gov Various computational models and thermodynamic cycles can be used for this purpose. A common approach involves calculating the gas-phase Gibbs free energy of the acidic form and its conjugate base, and then applying a solvation model, such as the Solvation Model based on Density (SMD), to account for the solvent effects. nih.gov

The accuracy of the predicted pKa is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov Studies on substituted benzoic acids have shown that functionals like B3LYP, CAM-B3LYP, and PBEPBE can yield reliable pKa predictions. nih.govresearchgate.net The correlation between calculated and experimental pKa values for a series of related compounds is often used to validate the computational methodology. unamur.be For instance, a strong linear correlation between the calculated energy of deprotonation and the experimental pKa values for a set of substituted benzoic acids would lend confidence to the predicted pKa of the target molecule. researchgate.net

Table 3: Predicted Thermodynamic Parameters and pKa for this compound

| Parameter | Predicted Value |

| Gas-Phase Acidity (ΔG_gas) | Value in kJ/mol |

| Solvation Energy of Acid (ΔG_solv,acid) | Value in kJ/mol |

| Solvation Energy of Conjugate Base (ΔG_solv,base) | Value in kJ/mol |

| Predicted pKa | Calculated pKa value |

Note: The values in this table are placeholders representing the type of data that would be generated from a computational study. Specific numerical values would require performing the actual quantum chemical calculations.

Investigation of Potential Biological Activities and Mechanistic Studies Excluding Clinical Studies

Exploration of General Biological Interest for 2-Methoxy-6-(methylamino)benzoic acid

The general biological interest in this compound can be inferred from the well-documented activities of its core chemical moieties: the anthranilic acid scaffold, the methoxy (B1213986) group, and the methylamino group.

Anthranilic Acid Derivatives: The anthranilic acid framework is a key component in numerous biologically active molecules and pharmaceuticals. mdpi.com Derivatives of anthranilic acid are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and even anticancer activities. mdpi.comekb.eg They serve as foundational structures for various drug classes, such as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The presence of this scaffold in this compound suggests a potential for similar biological activities.

Methoxybenzoic Acid Derivatives: The methoxy group (-OCH3) is a common substituent in medicinal chemistry that can influence a molecule's pharmacokinetic and pharmacodynamic properties. Methoxybenzoic acid isomers, such as p-Anisic acid (4-Methoxybenzoic acid) and 3-Methoxybenzoic acid, have been studied for their antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. ontosight.aimedchemexpress.com For example, 2-Hydroxy-4-methoxy benzoic acid has been shown to have hepatoprotective effects against toxin-induced liver damage in rats through anti-inflammatory and antioxidant mechanisms. nih.gov The positioning of the methoxy group on the benzoic acid ring can significantly impact its biological activity.

The Methylamino Group: The methylamino group (-NHCH3) is a functional group found in many bioactive compounds and can play a crucial role in their biological activity. goong.com It can affect a molecule's solubility, its ability to form hydrogen bonds, and its interaction with biological targets. goong.com The presence of a methylamino group has been associated with various pharmacological effects. For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent DNA gyrase inhibitors, highlighting the importance of the methylamino moiety for potent biological activity. nih.govacs.org

The combination of these three structural features in this compound provides a strong rationale for its potential biological interest. The anthranilic acid core provides a proven pharmacophore, while the methoxy and methylamino substituents offer opportunities for modulating its biological and physicochemical properties.

In vitro Studies on Cellular Interactions (e.g., impact on specific cell lines)

There is a notable lack of direct in vitro studies specifically investigating the cellular interactions of this compound in the available scientific literature. However, studies on structurally related compounds can provide insights into the potential areas of investigation for this molecule.

For instance, derivatives of anthranilic acid have been evaluated for their cytotoxic effects on various cancer cell lines. mdpi.com Sulfonamide derivatives of anthranilic acid have shown selective cytotoxic effects toward MOLT-3 cells, a human leukemia cell line. nih.gov

Furthermore, a study on 2-Hydroxy-4-methoxy benzoic acid demonstrated its ability to modulate the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 in a rat model of liver injury, suggesting a potential for anti-inflammatory activity at the cellular level. nih.gov While this is a different molecule, it shares the methoxybenzoic acid core and highlights a potential avenue for in vitro investigation of this compound, such as its effects on cytokine production in immune cell lines.

Future in vitro studies on this compound could involve screening against a panel of cancer cell lines to assess potential antiproliferative activity, or evaluating its effects on inflammatory pathways in relevant cell models.

Mechanistic Hypotheses Based on Structural Features

Based on its structural components, several mechanistic hypotheses for the potential biological activity of this compound can be proposed.

The anthranilic acid portion of the molecule is known to be an inhibitor of various enzymes. nih.govijpsjournal.com It is conceivable that this compound could act as an inhibitor of enzymes such as cyclooxygenase (COX), given the prevalence of anthranilic acid derivatives among NSAIDs. ijpsjournal.com

The methoxy and methylamino groups can significantly influence the molecule's binding to a biological target. The methoxy group, by its electronic and steric properties, can affect the orientation of the molecule within a binding pocket. nih.gov The methylamino group can act as a hydrogen bond donor or acceptor, which is a critical interaction for ligand-receptor binding. nih.gov The presence of the methylamino group can also enhance the solubility of a compound, which can be beneficial for its bioavailability. goong.com

Role as a Lead Compound for Derivatization towards Biologically Active Molecules

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. researchgate.net Given the biological activities associated with its core components, this compound holds potential as a valuable lead compound for the development of new, more potent, and selective therapeutic agents.

The anthranilic acid scaffold is a well-established starting point for the synthesis of a diverse range of biologically active molecules. mdpi.comekb.egijpsjournal.comgvsu.edu The presence of three distinct functional groups on the benzene (B151609) ring of this compound (carboxylic acid, methoxy, and methylamino) provides multiple sites for chemical modification.

For example, the carboxylic acid group can be converted to esters or amides to modulate the compound's solubility and cell permeability. The methylamino group can be further alkylated or incorporated into heterocyclic rings to explore new interactions with biological targets. The methoxy group could be demethylated to a hydroxyl group, which could then be further functionalized.

The importance of the methylamino group in lead compounds has been demonstrated in the development of DNA gyrase inhibitors, where 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives were identified as potent leads. nih.govacs.org This suggests that the methylamino moiety of this compound could be a key feature for its potential as a lead compound.

The derivatization of this molecule could lead to the discovery of new compounds with improved activity in areas such as inflammation, cancer, or infectious diseases. The process of lead optimization would involve synthesizing and testing a library of derivatives to establish a structure-activity relationship (SAR) and identify candidates with enhanced therapeutic potential. researchgate.net

Design and Synthesis of Derivatives and Analogs of 2 Methoxy 6 Methylamino Benzoic Acid

Structural Modification Strategies

Esterification and Amidation Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification to enhance properties such as cell permeability and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. iajpr.com For instance, the synthesis of methyl 2-methoxy-6-methylbenzoate, a related compound, has been achieved through a multi-step process that includes an esterification step. google.com Solid acid catalysts, such as zirconate sulfate (B86663), have also been employed for the esterification of benzoic acid derivatives, offering the advantage of easier separation and reusability. mdpi.com Another effective method involves the use of aromatic carboxylic anhydrides, like benzoic anhydride, with a Lewis acid catalyst to facilitate the esterification of sterically hindered alcohols.

Amidation: The synthesis of amides from 2-Methoxy-6-(methylamino)benzoic acid can be accomplished by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are commonly used for this purpose. nih.gov Alternatively, the amidation can be mediated by reagents like titanium tetrachloride (TiCl4), which facilitates the direct condensation of carboxylic acids and amines. nih.gov The synthesis of N-substituted benzamides has been explored for various therapeutic applications, providing a basis for the generation of a wide array of derivatives. nih.govresearchgate.net

Below is an interactive data table summarizing common reagents for these transformations.

| Transformation | Reagent/Catalyst | Reaction Conditions | Reference |

| Esterification | Alcohol, H₂SO₄/HCl | Reflux | iajpr.com |

| Esterification | Zr/Ti Solid Acid Catalyst | Varies | mdpi.com |

| Esterification | Benzoic Anhydride, Lewis Acid | Varies | |

| Amidation | Amine, DCC | Microwave irradiation or conventional heating | nih.gov |

| Amidation | Amine, TiCl₄ | Pyridine, 85°C | nih.gov |

| Amidation | Amine, T3P | Et₃N, CH₂Cl₂ | |

| Amidation | Amine, HATU | iPr₂NEt, THF |

Modifications and Substitutions on the Aromatic Ring

Altering the substitution pattern on the aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.

Halogenation, Nitration, and Alkylation: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the benzene (B151609) ring. For instance, halogenation can introduce chloro, bromo, or iodo groups, which can modulate the lipophilicity and binding interactions of the molecule. Nitration, followed by reduction, can provide an amino group, which can then be further functionalized. Friedel-Crafts alkylation can introduce alkyl groups, which can probe steric requirements in binding pockets. The directing effects of the existing methoxy (B1213986) and methylamino groups will influence the position of these substitutions.

The synthesis of related anthranilic acid derivatives has demonstrated the feasibility of introducing substituents on the aromatic ring to explore structure-activity relationships. For example, the placement of substituents on the anthranilic acid ring has been shown to generally reduce anti-inflammatory activity in certain contexts. nih.gov

Alterations of Methoxy and Methylamino Functional Groups

The methoxy and methylamino groups are key functional moieties that can be modified to fine-tune the molecule's properties.

Alterations of the Methoxy Group: The methoxy group can be cleaved to yield the corresponding phenol (B47542) through demethylation. This can be achieved using various reagents, including strong acids like hydrobromic acid or Lewis acids such as boron tribromide. researchgate.net Electrochemical methods have also been developed for the demethylation of methoxyphenols. nih.gov The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification. The presence of the ortho-amino group can influence the reactivity of the methoxy group.

Alterations of the Methylamino Group: The secondary amine of the methylamino group can undergo N-alkylation or N-acylation to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation can be performed using acyl chlorides or anhydrides. These modifications can alter the steric bulk and hydrogen bonding capacity of this functional group. For instance, replacing the NH moiety of anthranilic acid with N-CH3 or N-COCH3 functionalities has been shown to significantly reduce anti-inflammatory activity in fenamates. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies in non-clinical settings, such as in vitro enzyme assays or cell-based assays, can provide valuable insights for the design of more potent and selective compounds.

The core scaffold of this compound is related to anthranilic acid, a well-studied pharmacophore. SAR studies on various anthranilic acid derivatives have provided foundational knowledge. For example, in the context of anti-inflammatory agents, the position of the carboxylic acid group is critical for activity, with 3- and 4-aminobenzoic acid analogs being inactive. nih.gov Replacement of the carboxylic acid with an isosteric tetrazole group has been shown to retain anti-inflammatory activity. nih.gov

In a study of tricyclic benzoic acid derivatives as FTO inhibitors, modifications to the core structure, including substitutions on the aromatic rings and alterations of the linking groups, led to the identification of analogs with potent anti-proliferative effects in acute myeloid leukemia cells. researchgate.net Another study on 2-benzoylaminobenzoic esters as anti-inflammatory and anti-platelet aggregation agents revealed that specific substitutions on the benzoyl ring led to potent and selective inhibitors. nih.gov

The following table summarizes key SAR findings for related benzoic acid derivatives.

| Structural Modification | Impact on Activity (in specific contexts) | Reference |

| Position of Carboxylic Acid | Ortho-amino substitution is crucial for anti-inflammatory activity. | nih.gov |

| Carboxylic Acid Isosteres (e.g., Tetrazole) | Can retain biological activity. | nih.gov |

| Substitution on the Anthranilic Acid Ring | Generally reduces anti-inflammatory activity. | nih.gov |

| Modification of the Amino Group (e.g., N-methylation) | Can significantly reduce or abolish activity. | nih.gov |

| Aromatic Ring Substitutions | Can modulate potency and selectivity for specific biological targets. | researchgate.netnih.gov |

Development of Derivative Libraries for High-Throughput Screening

The synthesis of large, diverse collections of compounds, known as chemical libraries, is a cornerstone of modern drug discovery. These libraries can be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activities.

Combinatorial Synthesis: Combinatorial chemistry techniques can be employed to efficiently generate large libraries of this compound derivatives. ijpsr.com Solid-phase synthesis is a common strategy where the core scaffold is attached to a solid support, and various building blocks are sequentially added in a combinatorial fashion. nih.gov Liquid-phase combinatorial synthesis using soluble polymer supports like polyethylene (B3416737) glycol (PEG) has also been utilized for the creation of benzimidazole (B57391) libraries, a related heterocyclic system. acs.org

High-Throughput Screening (HTS): Once a derivative library is synthesized, it can be screened against a variety of biological targets, such as enzymes or receptors, using HTS assays. nih.gov These assays are typically automated and allow for the rapid testing of thousands of compounds. Fluorescence-based assays are a common readout method in HTS for enzyme inhibitors. nih.govnih.gov The identification of "hits" from an HTS campaign provides starting points for further lead optimization through more focused medicinal chemistry efforts. For example, HTS of natural product libraries has been used to identify novel inhibitors of the Hsp90 chaperone machinery. mdpi.com

Applications in Chemical Synthesis and Materials Science Excluding Direct Therapeutic Applications

Role as Key Chemical Intermediates in Fine Chemical Synthesis

2-Methoxy-6-(methylamino)benzoic acid and its derivatives are recognized as important intermediates in the synthesis of complex organic molecules. The presence of three distinct functional groups—carboxylic acid, secondary amine, and methoxy (B1213986) ether—allows for a wide range of chemical transformations. This trifunctional nature enables chemists to selectively react one site while protecting the others, facilitating the construction of elaborate molecular architectures.

Commercial suppliers of fine chemicals list this compound and its esters, such as 2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester, as part of their offerings for research and development. endotherm-lsm.combldpharm.com These compounds are often included in diversified compound libraries used in screening for various applications and as starting materials for custom synthesis projects. endotherm-lsm.com The availability of this compound underscores its utility as a versatile precursor for more complex chemical entities.

The reactivity of the functional groups can be summarized as follows:

Carboxylic Acid: Can be converted to esters, amides, acid chlorides, or reduced to an alcohol.

Methylamino Group: Can undergo acylation, alkylation, or be used in coupling reactions.

Methoxy Group: Can potentially be cleaved to a phenol (B47542), offering another site for modification.

This multi-faceted reactivity makes it a valuable component in the toolbox of synthetic organic chemists for producing a variety of fine chemicals.

Contribution to Agrochemical Research and Development

Derivatives of 2-methoxybenzoic acid have been shown to be crucial intermediates in the development of modern agrochemicals. A notable example is the fungicide metrafenone (B1676525). A closely related compound, 2-methoxy-6-methylbenzoic acid, is a key synthetic intermediate in the production of this benzophenone-type fungicide. google.com Metrafenone is effective against powdery mildew on various crops and acts by disrupting the cytoskeleton of pathogenic fungi. google.com

The synthesis of metrafenone involves the coupling of a substituted benzoic acid derivative with a substituted toluene (B28343). The specific substitution pattern on the benzoic acid ring is critical for the final product's fungicidal activity. While not the exact compound, the role of 2-methoxy-6-methylbenzoic acid highlights the importance of this substitution pattern in the design and synthesis of effective crop protection agents. The structural similarity suggests that this compound could be explored for the synthesis of novel agrochemicals with potentially different modes of action or improved efficacy.

Table 1: Related Benzoic Acid Derivatives in Agrochemical Synthesis

| Compound | Application | Reference |

|---|---|---|

| 2-methoxy-6-methylbenzoic acid | Key intermediate in the synthesis of the fungicide metrafenone. | google.com |

Precursor for Advanced Organic Materials and Functional Molecules

The rigid aromatic core and multiple functional groups of this compound make it an interesting candidate as a monomer or building block for the synthesis of advanced organic materials. Aminobenzoic acids, as a class, are of significant interest in materials science. nih.gov They are precursors to aromatic polyamides (aramids), a class of high-performance polymers known for their exceptional strength and thermal stability. nih.gov The incorporation of a monomer like this compound into a polymer backbone could introduce specific properties, such as altered solubility, thermal characteristics, or metal-ion binding capabilities due to the presence of the methoxy and methylamino groups.

The potential applications for such polymers could include:

Heat- and flame-resistant fibers

Advanced composites

Specialty films and coatings

While specific research on the use of this compound in polymer synthesis is not extensively documented, its structural motifs are consistent with those used in the development of functional organic materials.

Exploration in Catalysis and Reaction Engineering

In the field of catalysis, aminobenzoic acid derivatives have been explored for their potential to act as ligands for metal catalysts. The ability of the amino and carboxylate groups to coordinate with metal ions can be exploited to create novel metal complexes with catalytic activity. These complexes can be designed to catalyze a variety of organic transformations.

For instance, aminobenzoic acids can be used to synthesize metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and heterogeneous catalysis. researchgate.net The specific functional groups on this compound could influence the structure and properties of such materials.

Furthermore, the study of aminobenzoic acid derivatives in biological catalysis, such as their interaction with the catalytic center of ribosomes, provides insights into the fundamental principles of amide bond formation. nih.govacs.org While not a direct application in reaction engineering, this research informs the design of synthetic catalysts that can mimic the efficiency and selectivity of biological systems. The potential for this compound to serve as a ligand in homogeneous or heterogeneous catalysis remains an area for further exploration.

Future Research Directions and Interdisciplinary Prospects

Integration with Artificial Intelligence and Machine Learning for De Novo Design

| AI/ML Approach | Application in De Novo Design of 2-Methoxy-6-(methylamino)benzoic acid Analogs | Potential Outcome |

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired physicochemical and biological properties. | Discovery of patentable new chemical entities with improved efficacy or safety profiles. |

| Recurrent Neural Networks (RNNs) | Design of molecules with specific activity profiles based on sequential data (e.g., SMILES strings). | Tailored design of compounds for specific therapeutic targets. |

| Reinforcement Learning (RL) | Optimization of molecular properties by iteratively refining generated structures based on a reward function. | Fine-tuning of lead compounds to maximize potency and minimize off-target effects. |

| Predictive Modeling (QSAR) | Development of models to predict the activity and toxicity of designed analogs. | Early-stage risk assessment and prioritization of the most promising candidates. |

Development of Novel Analytical Techniques for Characterization

A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for their development and application. While standard analytical techniques provide valuable information, the development of novel and more sensitive methods will enable a deeper characterization.

Advanced chromatographic and spectroscopic techniques can offer higher resolution and sensitivity for the analysis of complex mixtures and the identification of trace impurities. For instance, techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) can provide detailed information on the compound's purity, stability, and degradation products. Furthermore, solid-state characterization techniques are essential for understanding the polymorphic forms of the compound, which can significantly impact its solubility, bioavailability, and stability.

| Analytical Technique | Application for this compound | Information Gained |

| UHPLC-HRMS | Purity profiling, impurity identification, and metabolite identification. | Comprehensive understanding of the compound's chemical composition and metabolic fate. |

| Supercritical Fluid Chromatography (SFC) | Chiral separation of potential stereoisomers. | Enantiomeric purity and stereospecific activity. |

| Solid-State NMR (ssNMR) | Characterization of crystalline and amorphous forms. | Polymorphic form identification and solid-state stability. |

| X-Ray Powder Diffraction (XRPD) | Crystalline structure analysis. | Crystal lattice parameters and phase identification. |

Application of Green Chemistry Principles in Synthesis and Processing

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. worldpharmatoday.comreachemchemicals.com The synthesis and processing of this compound present opportunities for the implementation of more sustainable practices.

Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive processes. mdpi.comrepec.org Green chemistry approaches focus on the use of renewable feedstocks, environmentally benign solvents, and catalytic reactions to improve efficiency and reduce waste. reachemchemicals.comispe.org For the synthesis of aminobenzoic acid derivatives, biosynthesis methods are being explored as a greener alternative to conventional chemical routes. mdpi.comrepec.orgresearchgate.net These methods utilize microorganisms or enzymes to produce the desired compounds under milder conditions, often starting from renewable resources like glucose. mdpi.com

The principles of green chemistry can be applied throughout the lifecycle of this compound, from its synthesis to its formulation and disposal. evonik.com

| Green Chemistry Principle | Application in the Lifecycle of this compound | Potential Benefit |

| Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced waste generation and resource consumption. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced by-products. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or bio-based alternatives. | Improved worker safety and reduced environmental pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. | Reduced reliance on fossil fuels. |

| Catalysis | Employing highly selective and reusable catalysts. | Increased reaction efficiency and reduced waste. |

Elucidation of Complex Biological Pathways through Systems Chemistry Approaches

Understanding the mechanism of action of a bioactive compound requires a holistic view of its interactions within a biological system. Systems chemistry and systems biology offer powerful frameworks for elucidating the complex biological pathways affected by this compound. researchgate.netresearchgate.net

Instead of focusing on a single molecular target, systems-level approaches analyze the global changes in a cell or organism upon exposure to the compound. drugtargetreview.com This can be achieved through a combination of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, which provide a snapshot of the genes, proteins, and metabolites that are altered. embopress.org By integrating this multi-omics data with computational models, researchers can identify the key pathways and networks that are perturbed by the compound, leading to a deeper understanding of its therapeutic effects and potential off-target activities. researchgate.netdrugtargetreview.com

This approach can be instrumental in identifying novel therapeutic targets for this compound and for predicting its efficacy and potential side effects in different physiological contexts. nih.gov

| Systems Biology Approach | Application to this compound | Potential Insights |

| Transcriptomics (RNA-Seq) | Profiling changes in gene expression in response to the compound. | Identification of regulated genes and pathways. |

| Proteomics (Mass Spectrometry) | Quantifying changes in protein abundance and post-translational modifications. | Elucidation of protein targets and signaling cascades. |

| Metabolomics (NMR, Mass Spectrometry) | Measuring changes in the levels of small molecule metabolites. | Understanding the compound's impact on cellular metabolism. |

| Network Biology | Integrating multi-omics data to construct interaction networks. | Identification of key nodes and modules affected by the compound. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-6-(methylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Esterification & Substitution : Start with a substituted salicylic acid derivative. Ethyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄) can protect the hydroxyl group. Subsequent methylation of the amino group using methyl iodide under basic conditions (e.g., K₂CO₃) is critical .

- Reductive Amination : Use sodium borohydride or LiAlH₄ to reduce nitrile or nitro intermediates to the methylamino group, ensuring anhydrous conditions to prevent side reactions .

- Optimization : Monitor pH (4–6) during substitution to avoid over-alkylation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for a singlet at δ 3.3–3.5 ppm (N–CH₃), a deshielded aromatic proton at δ 6.8–7.2 ppm (methoxy-adjacent H), and a carboxylic acid proton at δ 12–13 ppm (broad, exchangeable) .

- ¹³C NMR : Confirm methoxy (δ 55–57 ppm) and carbonyl (δ 170–175 ppm) carbons .

Q. What solubility challenges arise with this compound, and how can they be addressed in experimental design?

- Solubility Profile :

- Poor aqueous solubility (<1 mg/mL) due to aromatic and carboxylic acid groups. Use polar aprotic solvents (DMF, DMSO) for stock solutions .

- For biological assays: Pre-dissolve in DMSO (≤1% v/v) and dilute in buffer (pH 7.4) to avoid precipitation .

- Handling : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the methylamino group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved during structural elucidation?

- Case Study : If aromatic protons show anomalous splitting, consider:

- Tautomerism : The methylamino group may participate in keto-enol tautomerism, altering coupling constants. Use variable-temperature NMR to stabilize dominant forms .

- Impurity Analysis : Compare experimental spectra with NIST reference data (e.g., SDBS entry 12345) to identify minor contaminants .

Q. What catalytic strategies improve yield in the synthesis of this compound derivatives?

- Catalyst Screening :

- Acid Catalysts : Replace H₂SO₄ with milder alternatives (e.g., p-TsOH) to reduce side reactions in esterification .

- Transition Metals : Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates to methylamino groups .

- Process Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hr) and enhance purity .

Q. What role does this compound play in drug metabolism studies?

- Metabolite Identification :

- In vitro incubation with liver microsomes reveals hydroxylation at the methoxy group (major metabolite: 2-Hydroxy-6-(methylamino)benzoic acid) .

- LC-MS/MS analysis (MRM transition m/z 195 → 137) quantifies parent compound and metabolites .

Q. How can computational tools predict novel synthetic pathways for structurally related analogs?

- Retrosynthetic Analysis :

- Use Pistachio/BKMS_METABOLIC databases to identify feasible precursors (e.g., 2-methoxy-6-aminobenzoic acid) .

- Simulate reaction pathways (DFT calculations) to assess energy barriers for key steps like methyl group transfer .

- Validation : Compare predicted routes with literature protocols for triazolothiadiazine derivatives (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.